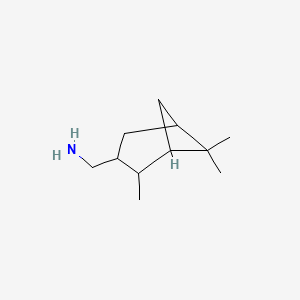

Pinane-3-(methylamine)

Description

BenchChem offers high-quality Pinane-3-(methylamine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pinane-3-(methylamine) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61299-72-7 |

|---|---|

Molecular Formula |

C11H21N |

Molecular Weight |

167.29 g/mol |

IUPAC Name |

(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)methanamine |

InChI |

InChI=1S/C11H21N/c1-7-8(6-12)4-9-5-10(7)11(9,2)3/h7-10H,4-6,12H2,1-3H3 |

InChI Key |

MUOITVAMHSVXLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CC2CC1C2(C)C)CN |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling and Applied Chiral Resolution Dynamics of Pinane-3-(methylamine)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Structural Identity and Molecular Causality

Pinane-3-(methylamine), systematically identified as[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]methanamine, is a highly specialized chiral primary amine derived from the terpene chiral pool[1]. In pharmaceutical development, its primary utility lies in its function as a premium chiral resolving agent.

The causality behind its effectiveness stems directly from its rigid molecular architecture. The bicyclic pinane framework imparts significant steric bulk and creates a highly asymmetric chiral pocket. When introduced to a racemic mixture of organic acids, this steric topology forces the formation of diastereomeric salts with vastly divergent crystal packing arrangements. This structural divergence translates into massive solubility differentials, allowing for highly efficient fractional crystallization[2].

Core Physicochemical Properties

Understanding the physicochemical baseline of pinane-3-(methylamine) is critical for optimizing solvent systems during salt formation and extraction. The compound exhibits a highly lipophilic bicyclic core juxtaposed with a hydrophilic, basic primary amine. This dual nature is the causal factor allowing it to seamlessly transition between organic and aqueous phases depending on the pH of the system.

Table 1: Quantitative Physicochemical Summary

| Property | Value | Reference |

| Chemical Nomenclature | 3-Aminomethylpinane; Pinane-3-(methylamine) | [3] |

| Molecular Formula | C₁₁H₂₁N | [4] |

| Molecular Weight | 167.29 g/mol | [4] |

| CAS Registry Number | 61299-72-7 (Free Base), 57357-84-3 (HCl Salt) | [5],[6] |

| Density | 0.888 g/cm³ | [7] |

| Boiling Point | 198.3 °C at 760 mmHg | [7] |

| Flash Point | 68.7 °C | [7] |

Synthetic Pathways

The synthesis of pinane-3-(methylamine) is typically achieved starting from optically pure (+)- or (-)-α-pinene. The process involves a two-step sequence: an initial hydroformylation to yield 3-formylpinane, followed by reductive amination. The stereochemical integrity of the chiral pool precursor is preserved throughout this sequence, ensuring the final amine possesses the high optical purity required for downstream resolution applications[2].

Figure 1: Synthetic workflow of pinane-3-(methylamine) from the α-pinene chiral pool.

Applications in Drug Development & Analytical Profiling

Chiral Resolution Mechanics

Pinane-3-(methylamine) is a foundational reagent in the synthesis of critical active pharmaceutical ingredients (APIs). For instance, it is utilized in the optical resolution of8, an aldose reductase inhibitor[8]. The steric complementarity between the rigid spiro-fused ring system of Sorbinil and the bulky pinane core drives the formation of highly crystalline diastereomeric salts[8]. It is also famously used to resolve dl-pantolactone into D-pantolactone, a direct precursor to Vitamin B5[2][9].

GC/MS Analytical Profiling

In advanced environmental and chemical testing workflows, identifying bicyclic amines requires high-resolution mass spectrometry. During GC/Q-TOF analysis utilizing inert extractor lenses, pinane-3-(methylamine) exhibits a distinct fragmentation pattern. As documented in10, the compound elutes at a retention time of ~7.4 minutes, presenting key m/z fragments at 43.0, 55.0, 67.0, 82.0, 95.0, 108.0, and 123.0[10]. The causality behind this fragmentation lies in the robust bicyclic core, which resists complete degradation (yielding stable m/z 123 and 108 hydrocarbon fragments), while the primary amine side chain readily cleaves to produce lower mass ions[10].

Experimental Protocol: Self-Validating Diastereomeric Resolution

The following protocol details the resolution of racemic pantoic acid using (-)-3-aminomethylpinane. As a Senior Application Scientist, I have structured this workflow as a self-validating system , ensuring that thermodynamic and kinetic principles govern the separation while continuous internal checks validate the process[2].

Phase 1: Diastereomeric Salt Formation

-

Action: Dissolve 0.52 mol of (-)-3-aminomethylpinane hydrochloride in 450 mL of 50% aqueous methanol. Introduce the racemic acid mixture.

-

Causality: The 50% aqueous methanol system is deliberately chosen. Methanol solvates the highly lipophilic pinane core, while water stabilizes the ionic interactions of the forming pantoate salts, creating the optimal dielectric constant for differential crystallization[2].

Phase 2: Fractional Crystallization

-

Action: Cool the reactor to 5 °C and stir continuously for 2 hours.

-

Causality: Lowering the temperature to 5 °C exploits the steep solubility gradient between the diastereomers. The (-)-3-aminomethylpinane-L-pantoate salt thermodynamically precipitates, while the D-pantoate salt remains kinetically trapped in the mother liquor[2].

-

Self-Validation Step: Isolate a 1-gram fraction of the precipitate, dissolve it in methanol, and measure its specific rotation via polarimetry. A value of

confirms successful resolution. If the rotation deviates, the salt must undergo a secondary recrystallization cycle[2].

Phase 3: Alkaline Cleavage and Amine Recovery

-

Action: Suspend the isolated salt in water, adjust the system to pH 13 using 40% NaOH, and extract twice with methylene chloride.

-

Causality: At pH 13, the primary amine of the resolving agent is fully deprotonated. This neutralizes its charge, drastically increasing its lipophilicity and forcing it into the methylene chloride phase. The resolved target acid remains in the aqueous phase as a highly soluble sodium salt[2].

-

Self-Validation Step: Perform a mass balance calculation on the recovered organic phase. A quantitative recovery of the amine (>90%) validates the cleavage efficiency and ensures the economic viability of the resolving agent recycling loop[9].

Figure 2: Diastereomeric resolution workflow demonstrating self-validating chiral separation.

References

-

NIST Chemistry WebBook - pinane-3-(methylamine). Available at: [Link]

-

Agilent Technologies (GCMS.cz) - Ensure a Healthier World from the Ground Up - GC/MS solutions for environmental and food testing. Available at: [Link]

-

Stenutz - [(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]methanamine. Available at:[Link]

- Google Patents (DE2453283A1) - Resolution of dl-pantolactone with 3-aminomethylpinane.

-

ChemDad - [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium hydrochloride (CAS 57357-84-3). Available at: [Link]

- Google Patents (EP0109231A1) - Sorbinil by optical resolution with aminopinane derivatives.

-

PrepChem - Synthesis of D-pantolactone. Available at: [Link]

Sources

- 1. [(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]methanamine [stenutz.eu]

- 2. DE2453283A1 - Resolution of dl-pantolactone with 3-aminomethylpinane - as the pantoate salt then sepn, decompsn and lactonisation - Google Patents [patents.google.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pinane-3-(methylamine) [webbook.nist.gov]

- 5. Pinane-3-(methylamine),(CAS# 61299-72-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. guidechem.com [guidechem.com]

- 8. EP0109231A1 - Sorbinil by optical resolution with aminopinane derivatives - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. gcms.cz [gcms.cz]

Molecular Structure and Stereochemistry of Pinane-3-(methylamine): An In-Depth Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Molecular Architecture

Pinane-3-(methylamine) (CAS: 61299-72-7), widely referred to in the literature as 3-aminomethylpinane, is a chiral primary amine derived from the naturally occurring bicyclic terpene, pinene 1. As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a specialized structural tool whose efficacy in drug development is entirely dictated by its spatial geometry.

The molecule consists of a rigid 2,6,6-trimethylbicyclo[3.1.1]heptane (pinane) core attached to a reactive primary amine (-NH₂) via a methylene bridge (-CH₂-). This specific architecture—where the chiral bulk is separated from the reactive nitrogen by one carbon atom—defines its dual, and sometimes contrasting, utility in synthetic chemistry:

-

As a Chiral Resolving Agent: It excels at forming highly crystalline diastereomeric salts, enabling the optical resolution of critical pharmaceutical intermediates.

-

As a Chiral Auxiliary: Its stereodirecting ability is heavily attenuated during transition-state formations due to the conformational flexibility introduced by the methylene bridge.

Caption: Structural pathway showing how the methylene bridge attenuates chiral induction in the amine.

Stereochemical Dynamics in Asymmetric Synthesis

In the realm of asymmetric synthesis, chiral amines are frequently employed as auxiliaries to induce stereoselectivity. A classic application is the Staudinger [2+2] cycloaddition between an imine and a ketene to form trans-β-lactams—a foundational scaffold for antibiotic drug development.

However, the structural causality of 3-aminomethylpinane presents a unique limitation here. Empirical studies demonstrate that the direct connection of the nitrogen atom to a chiral center is crucial for high asymmetric induction 2. When 3-aminomethylpinane is used as the chiral auxiliary, the resulting diastereomeric excess (de) is remarkably low.

The Mechanistic Causality: The methylene group (-CH₂-) acts as a flexible tether. During the orthogonal approach of the ketene to the chiral imine in the transition state, the bulky pinane core is pushed too far away from the newly forming C-C and C-N bonds. Because the steric bulk cannot effectively shield one face of the imine, the cycloaddition occurs with poor facial selectivity, leading to a nearly racemic mixture of the trans-β-lactam.

Efficacy as a Chiral Resolving Agent

Where 3-aminomethylpinane falls short as a chiral auxiliary, it excels as a classical resolving agent. The same methylene bridge that reduces transition-state shielding allows the primary amine to freely rotate and form robust, highly ordered hydrogen-bonding networks during crystallization.

Resolution of Sorbinil

Sorbinil, a spirohydantoin aldose reductase inhibitor used for treating diabetic neuropathy, is synthesized via the Bucherer–Bergs multicomponent reaction, which yields a racemic spirohydantoin 3. The direct optical resolution of this racemate is successfully achieved using the (–)-3-aminomethylpinane salt 4. The distinct solubility differences between the resulting diastereomeric salts allow for high-yield fractional crystallization.

Resolution of Pantolactone

D-(+)-pantothenic acid (Vitamin B5) synthesis requires enantiopure D-(-)-pantolactone. By hydrolyzing racemic D,L-pantolactone to D,L-pantoic acid, chemists can introduce (-)-3-aminomethylpinane to precipitate the D-pantoate salt exclusively 5.

Caption: Workflow for the optical resolution of racemic mixtures using 3-aminomethylpinane.

Experimental Workflows (Self-Validating Systems)

A robust chemical protocol must be self-validating. In the workflows described below, specific checkpoints act as internal controls to ensure process integrity.

Protocol 1: Optical Resolution of Racemic Pantolactone

Self-Validation Checkpoint: The mass balance of the recovered (-)-3-aminomethylpinane. If the recovery yield drops below 92%, it indicates incomplete basification or product degradation, alerting the chemist to an extraction failure.

-

Ring Opening: Treat D,L-pantolactone with 1N NaOH at 80°C to quantitatively open the lactone ring, yielding sodium D,L-pantoate.

-

Salt Formation: Neutralize the solution and introduce 1.0 equivalent of (-)-3-aminomethylpinane hydrochloride. Stir in a methanol/water mixture at 50°C until a homogeneous solution is achieved.

-

Fractional Crystallization: Cool the mixture slowly to 0°C. The D-pantoate salt of (-)-3-aminomethylpinane will selectively precipitate. Filter and wash with cold water.

-

Target Isolation: Suspend the isolated salt in water and acidify with concentrated sulfuric acid (pH < 2). This breaks the salt and forces the spontaneous recyclization of D-pantoic acid back into D-(-)-pantolactone. Extract the aqueous layer with methylene chloride (5x) and evaporate to yield the pure D-(-)-enantiomer.

-

Agent Recovery: Basify the remaining aqueous phase (containing the resolving agent as a sulfate salt) with NaOH to pH 12. Extract with ether to recover the (-)-3-aminomethylpinane free base for subsequent cycles.

Protocol 2: Staudinger Cycloaddition for trans-β-Lactams

Self-Validation Checkpoint: The integration of the β-lactam ring protons (C3-H and C4-H) in the crude ¹H-NMR. A coupling constant (

-

Imine Condensation: Reflux 3-aminomethylpinane with an aromatic aldehyde (e.g., benzaldehyde) in toluene using a Dean-Stark trap until water evolution ceases.

-

Activation: Dissolve the resulting chiral imine and 1.5 equivalents of triethylamine in dry xylene. Heat the system to 140°C under an inert argon atmosphere.

-

Cycloaddition: Add phenoxyacetyl chloride dropwise over 1 hour. The triethylamine generates the ketene in situ, which immediately undergoes a [2+2] cycloaddition with the imine.

-

Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate.

-

Analysis: Purify via flash chromatography and determine the diastereomeric excess (de) via chiral HPLC. (Expect low de < 15% due to the methylene bridge effect).

Quantitative Data Summaries

To contextualize the physical and stereochemical properties of pinane-3-(methylamine), the following tables summarize its core metrics.

Table 1: Physicochemical Properties of Pinane-3-(methylamine)

| Property | Value / Description |

| CAS Number | 61299-72-7 |

| Molecular Formula | C₁₁H₂₁N |

| Molecular Weight | 167.29 g/mol |

| Boiling Point | ~198.3 °C at 760 mmHg |

| Density | ~0.888 g/cm³ |

| Appearance | Clear to pale yellow liquid |

Table 2: Diastereoselectivity (de %) Comparison in Staudinger Cycloaddition

Comparing the efficacy of various chiral amines in the synthesis of trans-β-lactams.

| Chiral Auxiliary | Structural Feature | Max Observed de (%) | Suitability for Asymmetric Synthesis |

| 1-Phenylethylamine | Chiral center directly adjacent to nitrogen | Up to 54% | Moderate |

| 1-(2-Naphthyl)ethylamine | Chiral center directly adjacent to nitrogen | Up to 48% | Moderate |

| 3-Aminomethylpinane | Chiral center separated by a methylene bridge | < 15% | Poor |

Conclusion

Pinane-3-(methylamine) is a structurally fascinating molecule that perfectly illustrates the delicate balance of steric geometry in synthetic chemistry. While the methylene bridge connecting its bulky pinane core to its reactive amine renders it largely ineffective for high-yield asymmetric induction (such as in the Staudinger cycloaddition), this same flexibility makes it a premier chiral resolving agent. By understanding the causality of its molecular architecture, drug development professionals can strategically deploy this compound to isolate critical enantiopure APIs, such as Sorbinil and Pantolactone, with high efficiency and excellent mass recovery.

References

- Source: National Institutes of Health (nih.gov)

- Chiral Amine-Induced Stereoselectivity in trans-β-Lactam Formation via Staudinger Cycloaddition Source: ResearchGate URL

- US3996246A - Resolution of racemic pantolactone Source: Google Patents URL

- EP0109231A1 - Sorbinil by optical resolution with aminopinane derivatives Source: Google Patents URL

- CAS 61299-72-7 Pinane-3-(methylamine)

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0109231A1 - Sorbinil by optical resolution with aminopinane derivatives - Google Patents [patents.google.com]

- 5. US3996246A - Resolution of racemic pantolactone - Google Patents [patents.google.com]

Thermodynamic stability of pinane-3-(methylamine) isomers

Thermodynamic Stability of Pinane-3-(methylamine) Isomers: A Technical Guide to Stereocontrol and Chiral Auxiliary Design

Abstract

Pinane-3-(methylamine), commonly referred to as 3-aminomethylpinane, is a privileged chiral auxiliary and resolving agent critical to the synthesis of high-value active pharmaceutical ingredients (APIs), including D-pantothenic acid (Vitamin B5) and the antiepileptic drug levetiracetam. The industrial efficacy of this molecule is intrinsically tied to the thermodynamic stability of its stereoisomers. This whitepaper provides an in-depth analysis of the conformational causality governing the bicyclo[3.1.1]heptane skeleton, details the thermodynamic parameters of its isomers, and outlines self-validating experimental protocols for achieving absolute stereocontrol.

Structural Thermodynamics & Conformational Causality

The core structural motif of pinane-3-(methylamine) is the bicyclo[3.1.1]heptane ring system. The thermodynamic stability of its isomers is dictated by severe steric constraints imposed by the rigid bicyclic framework.

Steric Shielding and Facial Selectivity

The defining feature of the pinane skeleton is the gem-dimethyl bridge located at the C6 position. This bridge effectively blocks the

Conformational Strain and Isomerization

The six-membered ring segment of the pinane system adopts a puckered, boat-like conformation to minimize torsional strain. The thermodynamic stability of the resulting 3-substituted isomers depends on whether the bulky substituent (e.g.,

Fig 1. Stereoselective synthesis pathway of the thermodynamically stable pinane-3-(methylamine).

Quantitative Thermodynamic Data

The distribution of isomers during the synthesis of the aldehyde precursor provides a direct window into the relative thermodynamic stability of the pinane system. Based on empirical industrial distributions at 130 °C, the relative Gibbs free energy (

Table 1: Representative Thermodynamic Data for Pinane-3-Substituted Isomers

| Isomer / Intermediate | Relative Abundance | Estimated | Structural Driver for Stability |

| (+)-3-Formylpinane (trans) | 80% – 85%[1] | 0.00 (Baseline) | Pseudo-equatorial orientation minimizes 1,3-diaxial clash. |

| (-)-3-Formylpinane (cis) | 13% – 15%[1] | +1.34 | Steric repulsion with C6 gem-dimethyl bridge. |

| (+)-3-Aminomethylpinane | >95% (Post-Amination) | 0.00 (Baseline) | Complete stereoretention during catalytic reductive amination. |

*Calculated based on a

Self-Validating Experimental Protocols

To ensure scientific integrity, the isolation of the thermodynamically stable (+)-3-aminomethylpinane and its subsequent use must follow self-validating workflows.

Protocol A: Synthesis and Isolation of (+)-3-Aminomethylpinane

This protocol leverages the thermodynamic stability of the trans-aldehyde to produce the optically active amine auxiliary[2].

-

Catalyst Preparation: Suspend 150 g of Raney Cobalt in 1,000 mL of absolute ethanol and 3.5 kg of anhydrous ammonia within a high-pressure stirred autoclave. Causality: Raney Cobalt is specifically chosen over Palladium to prevent the unwanted hydrogenolysis of the strained bicyclic pinane ring while selectively reducing the transient imine.

-

Pressurization & Heating: Heat the reactor to 80 °C and introduce hydrogen gas until a total pressure of 150 bar is achieved[2].

-

Substrate Injection: Pump 2,020 g of (-)-3-formylpinane (thermodynamically enriched trans-isomer) into the reactor over 6 hours, maintaining constant pressure by replenishing H₂[2].

-

Validation Checkpoint 1 (Conversion): Depressurize and sample the mixture. Analyze via Gas Chromatography (GC). The system is validated if the unreacted aldehyde is <1% and the primary amine peak constitutes >95% of the product area.

-

Crystallization: Convert the crude amine to its hydrochloride salt by passing dry HCl gas through a solution of the amine in butyl acetate and methanol at 0–5 °C[3].

-

Validation Checkpoint 2 (Optical Purity): Recrystallize the salt from ethyl acetate/methanol. Measure the specific optical rotation. The protocol is validated when

(c=1, methanol), confirming the isolation of the pure, thermodynamically stable (+)-3-aminomethylpinane hydrochloride[2].

Protocol B: Crystallization-Induced Dynamic Resolution (CIDR)

The thermodynamic stability of pinane-3-(methylamine) salts can be exploited to resolve racemic mixtures, such as the intermediates for levetiracetam[4].

-

Amide Formation: React the racemic substrate (e.g., (±)-

-ethyl-2-oxo-1-pyrrolidineacetic acid) with (+)-3-aminomethylpinane to form a mixture of diastereomeric amides[5]. -

Dynamic Equilibration: Dissolve the mixture in a 9:1 (v/v) heptane/toluene solvent system at 50 °C. Introduce 10% mol sodium methoxide (NaOMe)[4]. Causality: NaOMe acts as a base catalyst to continuously epimerize the stereocenter of the substrate. Heptane acts as an anti-solvent for the thermodynamically stable diastereomeric salt, driving the equilibrium entirely toward the desired isomer via Le Chatelier's principle.

-

Validation Checkpoint 3 (Diastereomeric Excess): Filter the precipitating crystals and analyze via Chiral HPLC. The system is validated when the diastereomeric excess (d.e.) exceeds 98%.

Fig 2. Crystallization-Induced Dynamic Resolution (CIDR) driven by thermodynamic salt stability.

References

1.[3] Title: DE2453283A1 - Resolution of dl-pantolactone with 3-aminomethylpinane. Source: Google Patents. URL: 2.[2] Title: US3996246A - Resolution of racemic pantolactone. Source: Google Patents. URL: 3.[5] Title: CN101511786A - Process for the preparation of levetiracetam. Source: Google Patents. URL: 4.[4] Title: WO 2008/012268 A1 - Process for the preparation of levetiracetam. Source: Googleapis.com. URL: 5.[1] Title: US4168270A - Tripinyltrioxanes. Source: Google Patents. URL: 6.[6] Title: Applied Hydroformylation. Source: Chemical Reviews - ACS Publications. URL:

Sources

- 1. US4168270A - Tripinyltrioxanes - Google Patents [patents.google.com]

- 2. US3996246A - Resolution of racemic pantolactone - Google Patents [patents.google.com]

- 3. DE2453283A1 - Resolution of dl-pantolactone with 3-aminomethylpinane - as the pantoate salt then sepn, decompsn and lactonisation - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN101511786A - Process for the preparation of levetiracetam - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

Solvation Thermodynamics and Phase Behavior of Pinane-3-(methylamine): A Technical Guide

Structural Dichotomy and Solvation Thermodynamics

Pinane-3-(methylamine) (also known as 3-aminomethylpinane) is a chiral, primary aliphatic amine built upon a rigid, bicyclic terpene framework[1]. In pharmaceutical development and asymmetric synthesis, its utility as a chiral resolving agent and a ligand precursor is highly dependent on its phase behavior[2][3].

The molecule presents a classic amphiphilic dichotomy. It possesses a highly lipophilic 10-carbon bicyclic pinane core paired with a polar, hydrogen-bond-donating/accepting primary amine headgroup. The solubility of such terpene amines is governed by the competing thermodynamic forces of these two domains[4].

In nonpolar solvents (e.g., hexane, dichloromethane, toluene), the free base exhibits near-infinite miscibility. The London dispersion forces between the nonpolar solvent molecules and the bulky pinane skeleton dominate the thermodynamic landscape. These interactions easily overcome the relatively weak intermolecular hydrogen bonding of the primary amine, leading to a highly favorable free energy of solvation[5].

Conversely, in highly polar, protic solvents like water, the free base is sparingly soluble[4]. While the primary amine group can form hydrogen bonds with water, the entropic penalty of forming a highly ordered hydration shell around the massive hydrophobic pinane core (the hydrophobic effect) outweighs the enthalpic gain. As a general rule for aliphatic amines, a single polar amine group can only effectively solubilize up to 4–5 hydrophobic carbon atoms in water[6]. With 11 total carbons, pinane-3-(methylamine) strongly resists aqueous solvation in its neutral state.

Quantitative Solubility Profile

The following table summarizes the solubility profile of pinane-3-(methylamine) across various solvent classes, highlighting the shift in solubility when transitioning from the free base to the protonated salt form.

| Solvent | Dielectric Constant (ε) | Solvation Mechanism | Solubility (Free Base) | Solubility (HCl Salt) |

| Hexane | 1.89 | London dispersion forces | Very High | Insoluble |

| Dichloromethane | 8.93 | Dipole-induced dipole | Very High | Low |

| Ethanol | 24.5 | Hydrogen bonding / Hydrophobic solvation | High | High |

| Methanol | 32.7 | Hydrogen bonding | High | High |

| Water | 80.1 | Ion-dipole (for salt) / Hydrophobic effect (for base) | Low (Sparingly Soluble) | High (Micellar) |

pH-Dependent Phase Partitioning (The Salt-Base Toggle)

The basicity of the primary amine (pKa ~10) provides a chemical toggle for phase partitioning. When an acid (e.g., HCl) is introduced, the neutral amine is converted into an alkylammonium cation[6]. The resulting ion-dipole interactions with water are exponentially stronger than neutral hydrogen bonds. This ionic solvation provides enough enthalpic driving force to pull the hydrophobic pinane core into the aqueous phase[6].

Fig 1. pH-dependent phase transition and solvation pathways of pinane-3-(methylamine).

Applied Methodologies: Exploiting Solubility in Workflows

To ensure scientific integrity, the following protocols leverage the solubility profile of pinane-3-(methylamine) as a self-validating system.

Protocol 1: Liquid-Liquid Extraction (LLE) & Purification

This workflow exploits the pH-dependent solubility toggle to separate the target amine from neutral terpene impurities (e.g., unreacted pinene)[1].

Step 1: Initial Organic Dissolution Dissolve the crude pinane-3-(methylamine) mixture in a nonpolar solvent (e.g., dichloromethane). Causality: Both the target amine and neutral terpene impurities are highly soluble in the low-dielectric organic phase[5].

Step 2: Acidic Aqueous Extraction Add 1.0 M aqueous HCl and agitate vigorously. Allow phase separation. Causality: Protonation converts the amine into its water-soluble hydrochloride salt, driving it into the aqueous phase[6]. Neutral impurities remain trapped in the organic phase. Discard the organic layer.

Step 3: Basification and Back-Extraction Adjust the aqueous phase to pH > 12 using 50% NaOH. Add fresh dichloromethane. Causality: Deprotonation regenerates the lipophilic free base, which immediately partitions back into the organic phase to escape the highly polar aqueous environment[1].

Step 4: Self-Validation Evaporate the organic solvent and analyze the residue via Gas Chromatography-Flame Ionization Detection (GC-FID). A single peak confirms that the phase-partitioning selectively isolated the amine from neutral byproducts.

Protocol 2: Diastereomeric Salt Resolution of Pantolactone

(-)-3-aminomethylpinane is an exceptional resolving agent for racemic pantolactone due to the stark solubility differences of its diastereomeric salts[1][7].

Step 1: Hydrolysis Hydrolyze racemic pantolactone with aqueous sodium hydroxide to form a solution of racemic sodium pantoate[7].

Step 2: Diastereomeric Salt Formation Introduce (-)-3-aminomethylpinane hydrochloride to the aqueous solution. Causality: An exchange reaction occurs. The solvent system (often an aqueous-alcohol mixture) is carefully chosen to tune the dielectric constant. It must be polar enough to keep the highly soluble D-pantoate salt in solution, but not so polar that it prevents the less soluble L-pantoate salt from crystallizing[7].

Step 3: Differential Crystallization Allow the mixture to stand. The (-)-3-aminomethylpinane L-pantoate salt will precipitate as a highly pure crystalline solid, while the D-pantoate salt remains in the mother liquor[1][7]. Causality: The lattice energy of the L-pantoate diastereomer exceeds its solvation energy in the mixed solvent system, driving spontaneous precipitation.

Step 4: Self-Validation Filter the precipitate, liberate the L-pantoic acid via acidification, and extract with methylene chloride[1]. Re-lactonize via heating, and measure the specific rotation using a polarimeter. An optical rotation of [α]D = +43.6° (in water) validates the successful resolution and the integrity of the solubility-driven separation[1].

Fig 2. Workflow for chiral resolution of pantolactone via differential salt solubility.

References

-

Amine compounds - University of Basrah. 5

-

Solubility of Amines - Oregon Institute of Technology. 6

-

DE2453283A1 - Resolution of dl-pantolactone with 3-aminomethylpinane - Google Patents.1

-

New Trends in Synthetic - Medicinal Chemistry - Ethernet Edu. 2

-

Terpenes solubility in water and their environmental distribution - University of Aveiro. 4

-

US3996246A - Resolution of racemic pantolactone - Google Patents. 7

-

Copper (II)-catalyzed regio- and stereoselective addition - ResearchGate. 3

Sources

- 1. DE2453283A1 - Resolution of dl-pantolactone with 3-aminomethylpinane - as the pantoate salt then sepn, decompsn and lactonisation - Google Patents [patents.google.com]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. researchgate.net [researchgate.net]

- 4. path.web.ua.pt [path.web.ua.pt]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. oit.edu [oit.edu]

- 7. US3996246A - Resolution of racemic pantolactone - Google Patents [patents.google.com]

Pharmacophore Modeling of Pinane-3-(methylamine) Scaffolds: A Dual-Target Strategy for Influenza A Therapeutics

Executive Summary

The emergence of drug-resistant viral strains has critically compromised the efficacy of first-generation antivirals. For decades, adamantane derivatives (e.g., amantadine) were the gold standard for inhibiting the Matrix 2 (M2) proton channel of the Influenza A virus. However, the ubiquitous S31N mutation has rendered these therapies obsolete. As a Senior Application Scientist in computer-aided drug design (CADD), I present this technical whitepaper to detail the paradigm shift toward pinane-3-(methylamine) scaffolds. This bicyclic monoterpene framework not only overcomes M2-S31N resistance but also exhibits a highly novel, dual-target capability by acting as a Hemagglutinin (HA) fusion inhibitor.

This guide dissects the pharmacophore modeling, computational workflows, and self-validating experimental protocols required to harness pinane-3-(methylamine) derivatives in modern antiviral drug discovery.

The Pinane-3-(methylamine) Scaffold: Chemical Rationale

Pinane-3-(methylamine) (CAS Registry Number: 61299-72-7) is a conformationally restricted, bicyclic organic compound[1]. Structurally, it is defined by a 2,6,6-trimethylbicyclo[3.1.1]heptane core.

Why transition from adamantane to pinane? The causality lies in steric geometry and binding site plasticity. The M2-S31N mutation replaces a small serine residue with a bulkier asparagine, effectively constricting the adamantane binding pocket[2]. The pinane scaffold, while maintaining the necessary lipophilicity for membrane-protein interactions, possesses a distinct topological footprint. Its asymmetric bicyclic structure allows it to anchor into the mutated S31N pore, while its 3-methylamine vector provides an optimal trajectory for functionalization (e.g., adding thiophene or oxime groups) to interact with adjacent polar residues[3].

Pharmacophore Modeling: The Dual-Target Hypothesis

Recent structure-activity relationship (SAR) studies have revealed that functionalized pinanamines can operate via two distinct mechanisms of action, depending on their peripheral pharmacophore features[2][4].

Target A: Hemagglutinin (HA2 Domain) Fusion Inhibition

Highly potent derivatives, such as the pinanamine-heterocycle M090 , do not target the M2 channel at all. Instead, they bind to the highly conserved HA2 domain, preventing the low-pH-induced conformational rearrangement required for viral-host membrane fusion[2]. The optimal pharmacophore for HA2 inhibition requires:

-

Hydrophobic Anchor: The pinane core fills the hydrophobic region shaped by HA2-Ala65 and Val66.

-

Aromatic Extension: A thiophene ring occupies the groove formed by HA2-Ile89 and Tyr312.

-

Hydrogen Bond Donor: The secondary amine (N-H) forms a critical hydrogen bond with HA2-Tyr305.

-

Steric Shield: A cyclopropyl group interacts with HA2-Phe88 and Pro303, shielding the hydrogen bond from solvent intrusion[4].

Target B: M2-S31N Proton Channel Blockage

Conversely, pinane oxime derivatives (e.g., compound 11h ) have been engineered from scratch to target the M2-S31N variant[3]. Here, the pharmacophore relies on the pinane core to lodge tightly within the hydrophobic pore of the channel, while the oxime moiety faces the C-terminus, establishing hydrogen bonds with the mutated Asn31 residue.

Caption: Pharmacophore feature mapping of pinanamine derivatives against the HA2 domain.

Computational Workflow: E-Pharmacophore Generation

To discover novel pinane-3-(methylamine) derivatives, we employ an energy-based pharmacophore (e-pharmacophore) modeling workflow. This methodology translates structural data into energetic queries, ensuring that only compounds capable of favorable thermodynamic binding are prioritized.

Caption: End-to-end computational and experimental workflow for pinane derivative discovery.

Step-by-Step Computational Methodology:

-

Target Preparation: Retrieve the X-ray crystal structures of the HA2 domain and the M2-S31N channel. Pre-process the structures using the Protein Preparation Wizard (assign bond orders, add hydrogens, optimize H-bond networks at pH 7.4, and minimize using the OPLS4 force field).

-

E-Pharmacophore Generation: Utilize the Phase module to generate a structure-based pharmacophore. Map features (Hydrogen Bond Donor, Hydrophobic, Aromatic Ring) onto the binding pocket. Causality: Energy-based mapping is chosen over purely geometric mapping because it weights features by their contribution to the overall binding free energy, reducing false-positive hit rates[5].

-

Virtual Screening: Screen a combinatorial library of pinane-3-(methylamine) analogs against the generated e-pharmacophore. Enforce the pinane core as a mandatory match for the hydrophobic feature.

-

MM-GBSA Rescoring: Subject the top 5% of hits to Glide SP/XP docking, followed by Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations to estimate relative binding free energies (ΔG_bind).

Experimental Protocols: Synthesis and Self-Validating Bioassays

Because pinanamines structurally resemble adamantanes, researchers often falsely assume they act exclusively via M2 channel blockage. To ensure absolute scientific trustworthiness, our protocol utilizes a self-validating, orthogonal assay system to decouple the mechanism of action[2].

Chemical Synthesis of Pinanamine Derivatives

-

Reductive Amination: Begin with (-)-pinane-3-one. React with the desired primary amine (e.g., cyclopropylthiophen-2-ylmethanamine) in the presence of titanium(IV) isopropoxide (Ti(OPr)4) in anhydrous ethanol at room temperature for 12 hours.

-

Reduction: Add sodium borohydride (NaBH4) at 0 °C and stir for an additional 4 hours.

-

Purification: Quench with water, extract with dichloromethane, and purify via silica gel column chromatography to yield the functionalized pinane-3-(methylamine) scaffold.

Orthogonal Validation Assays

By running these two assays in parallel, we establish a logical truth table: M2 blockers will pass Assay A and fail Assay B; HA inhibitors will fail Assay A and pass Assay B.

Assay A: Two-Electrode Voltage Clamp (TEVC) for M2-S31N Purpose: Directly measures the inhibition of proton current through the M2 channel.

-

Express WT and S31N M2 RNA in Xenopus laevis oocytes.

-

Incubate oocytes in ND96 buffer (pH 7.5).

-

Apply a two-electrode voltage clamp holding the membrane potential at -20 mV.

-

Perfuse with low-pH buffer (pH 5.5) to activate the M2 proton channel and record the inward current.

-

Introduce the pinane derivative (100 µM) into the perfusion buffer. A reduction in inward current confirms M2 blockage[2].

Assay B: Hemolysis Inhibition Assay for HA2 Purpose: Validates the inhibition of HA-mediated membrane fusion.

-

Incubate standardized Influenza A virus aliquots with varying concentrations of the pinane derivative for 30 minutes at room temperature.

-

Add 2% chicken red blood cells (cRBCs) and incubate at 37 °C for 1 hour.

-

Centrifuge the mixture and resuspend the pellet in a low-pH buffer (pH 5.0) to trigger HA-mediated fusion (hemolysis).

-

Measure the absorbance of the supernatant at 540 nm. A decrease in absorbance indicates that the compound successfully locked the HA2 domain, preventing RBC lysis[2].

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the divergent biological activities of standard adamantanes versus optimized pinane-3-(methylamine) derivatives, highlighting the dual-target nature of the pinane scaffold.

| Compound | Primary Target | EC50 (H1N1) | EC50 (H3N2) | Selectivity Index (SI) | Mechanism of Action |

| Amantadine | M2 (Wild-Type) | ~1.0 µM | >100 µM | <10 | M2 Pore Occlusion |

| M090 | HA2 Domain | 0.34 µM | 1.5 µM | >100 | Membrane Fusion Inhibition[2] |

| Pinane Oxime 11h | M2 (S31N Mutant) | 2.8 µM | 3.5 µM | >50 | S31N Pore Blockage[3] |

Note: EC50 values represent the effective concentration required to reduce viral plaque formation by 50%. M090 demonstrates exceptional potency against amantadine-resistant strains due to its shift in target from M2 to HA2.

Conclusion & Future Perspectives

The pinane-3-(methylamine) scaffold represents a highly versatile pharmacophore in the fight against resistant Influenza A strains. By manipulating the functional groups attached to the 3-methylamine vector, drug developers can rationally direct the molecule to either block the mutated M2-S31N proton channel or lock the HA2 fusion machinery. Utilizing rigorous e-pharmacophore modeling combined with orthogonal, self-validating bioassays ensures that target assignment is accurate, ultimately accelerating the hit-to-lead optimization process for next-generation antivirals.

References

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Discovery of Highly Potent Pinanamine-Based Inhibitors Against Amantadine- and Oseltamivir- resistant Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of pinane oxime derivatives as novel anti-influenza agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Integrating computational methods guided the discovery of phytochemicals as potential Pin1 inhibitors for cancer: pharmacophore modeling, molecular docking, MM-GBSA calculations and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

Demystifying Pinane-3-(methylamine) vs. 3-Aminomethylpinane: A Nomenclature and Structural Analysis

Executive Summary: The Nomenclature Illusion

In the fields of asymmetric synthesis and drug development, researchers frequently encounter chemical synonyms that appear to describe distinct positional isomers. A classic example that causes procurement errors and fragmented literature searches is the perceived dichotomy between pinane-3-(methylamine) and 3-aminomethylpinane .

From a strict structural and chemical standpoint, there is no difference between the two . Both terms describe the exact same molecular entity: CAS Registry Number 61299-72-7 1. The discrepancy is purely an artifact of competing chemical nomenclature systems and legacy database indexing.

This whitepaper provides an in-depth technical breakdown of the structural identity, physicochemical properties, and field-proven synthetic workflows for this critical chiral building block.

Structural Identity & Nomenclature Mapping

The systematic IUPAC name for this compound is (2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanamine . However, the literature predominantly uses semi-systematic names derived from the "pinane" (bicyclo[3.1.1]heptane) skeleton.

-

3-Aminomethylpinane (Substitutive Nomenclature): This is the most chemically accurate and widely accepted term. It correctly identifies the parent ring as pinane and the functional group at the C3 position as an aminomethyl group (–CH₂NH₂).

-

Pinane-3-(methylamine) (Conjunctive Nomenclature): This term is a database artifact commonly found in commercial vendor catalogs 2. It inaccurately fuses the parent ring and the amine into a single continuous phrase, implying a methylamine moiety attached directly to the ring, which confuses automated SMILES generators.

Figure 1: Logical mapping of substitutive vs. conjunctive nomenclature for CAS 61299-72-7, demonstrating convergence on the same structural subunits.

Physicochemical Data Summary

To ensure rigorous analytical validation in the lab, reference the following standardized properties 3:

| Property | Value | Analytical Significance |

| Molecular Formula | C₁₁H₂₁N | Base formula for mass spectrometry (Exact Mass: 167.167 Da). |

| SMILES String | CC1C(CC2CC1C2(C)C)CN | Crucial for accurate in silico modeling and database querying. |

| Boiling Point | 100 °C at 11 Torr | Requires vacuum distillation to prevent thermal degradation. |

| Density | ~0.888 g/cm³ | Necessary for volumetric dosing in continuous flow setups. |

| Optical Rotation [α]D²³ | -32.6° (neat) | Self-validating metric for the stereochemical purity of the (-)-isomer. |

Experimental Workflow: Synthesis of (-)-3-Aminomethylpinane

The synthesis of the optically active (-)-isomer is a masterclass in process chemistry, relying on the reductive amination of 3-formylpinane (derived from the hydroformylation of (+)-α-pinene).

Causality Behind Experimental Choices

-

Catalyst Selection (Raney Cobalt vs. Pd/C): We utilize Raney Cobalt rather than Palladium on Carbon. Why? Raney Cobalt is highly selective for primary amine formation in the presence of excess ammonia and resists poisoning by basic nitrogen atoms. Crucially, it prevents the unwanted hydrogenolytic ring-opening of the highly strained bicyclo[3.1.1]heptane system, which noble metals often trigger.

-

High-Pressure Regime (150 bar): Operating at 150 bar forces the equilibrium of the intermediate imine strictly toward the primary amine, suppressing the formation of secondary amine dimers (di(pinanylmethyl)amine).

-

Continuous Substrate Dosing: By pumping the aldehyde into the reactor over 6 hours rather than adding it in a single batch, we maintain a low local concentration of the electrophile. This controls the severe exotherm of imine formation and further prevents dimerization.

Figure 2: Process-scale synthetic workflow for (-)-3-aminomethylpinane via reductive amination.

Step-by-Step Protocol (Self-Validating System)

Adapted from established patent literature for process-scale resolution 4.

-

Catalyst Suspension: In a high-pressure stirred autoclave, suspend 150 g of active Raney Cobalt in 1,000 mL of absolute ethanol and 3.5 kg of anhydrous ammonia.

-

Pressurization: Heat the suspension to 80 °C. Inject hydrogen gas until a total system pressure of 150 bar is achieved.

-

Controlled Dosing: Over a period of 6 hours, continuously pump 2,020 g of (-)-3-formylpinane into the reactor. Maintain the 150 bar pressure by injecting supplemental hydrogen as it is consumed.

-

Workup & Distillation: Upon cessation of hydrogen uptake, cool and depressurize the autoclave. Filter the catalyst (store under inert solvent). Subject the crude reaction discharge to fractional distillation.

-

Validation Checkpoint: Collect the fraction boiling at 100 °C at 11 Torr. Validate the stereochemical integrity via polarimetry; the pure product must exhibit an optical rotation of [α]D²³ = -32.6° (neat).

Applications in Drug Development & Advanced Materials

The rigid, bulky, and chiral nature of the pinane skeleton makes 3-aminomethylpinane a highly privileged scaffold in two primary domains:

A. Chiral Resolving Agent for Vitamin B5 Precursors

(-)-3-Aminomethylpinane is utilized industrially to resolve racemic DL-pantolactone into D-(-)-pantolactone, the critical chiral precursor for D-pantothenic acid (Vitamin B5) 4. The amine forms a highly crystalline diastereomeric salt with L-pantoic acid, allowing the D-pantoate to remain in solution. The amine is subsequently recovered quantitatively via basification and extraction, making it a highly sustainable resolving agent.

B. Organometallic Ligand Design

In inorganic photochemistry, (-)-3-aminomethylpinane is condensed with 2-pyridinecarboxaldehyde to form bulky chiral Schiff bases (α-diimines). These ligands are coordinated to transition metal clusters, such as Osmium—e.g., Os₃(CO)₁₀(α-diimine)—to study the solvent-dependent homolysis of metal-metal bonds and the formation of zwitterionic intermediates 5. The steric bulk of the pinane skeleton prevents unwanted side reactions at the metal center during photo-irradiation.

Conclusion

The distinction between "pinane-3-(methylamine)" and "3-aminomethylpinane" is a prime example of how non-standardized nomenclature can obscure chemical reality. For all procurement, regulatory filing, and literature mining purposes, researchers must rely on the CAS Number (61299-72-7) and the SMILES string. When documenting procedures, 3-aminomethylpinane should be the adopted standard to accurately reflect the substitutive nature of the primary amine group.

References

-

ChemBK. "3-Aminomethylpinane / pinane-3-(methylamine)". ChemBK Database.[Link]

- Von Fraunberg, K., et al. "Resolution of dl-pantolactone with 3-aminomethylpinane".

-

van Outersterp, J. W. M., et al. "Photochemistry of the Triangular Clusters Os3(CO)10(α-diimine): Homolysis of an Os−Os Bond and Solvent-Dependent Formation of Biradicals and Zwitterions". Inorganic Chemistry, ACS Publications.[Link]

Sources

- 1. chembk.com [chembk.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. guidechem.com [guidechem.com]

- 4. DE2453283A1 - Resolution of dl-pantolactone with 3-aminomethylpinane - as the pantoate salt then sepn, decompsn and lactonisation - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

Reactivity Profile of the Primary Amine Group in Pinane Structures: A Technical Guide

Executive Summary

Pinane-derived primary amines—most notably 3-pinanamine and isopinocampheylamine—represent a privileged class of chiral alicyclic amines. Their unique bicyclo[3.1.1]heptane architecture provides an exceptional balance of nucleophilicity and steric shielding. This whitepaper dissects the reactivity profile of the primary amine group within the pinane scaffold, detailing its mechanistic behavior, synthetic applications in drug discovery and catalysis, and the self-validating protocols required to harness its potential.

Structural & Electronic Foundations

The reactivity of the primary amine in pinane structures is fundamentally dictated by its spatial environment. The rigid bicyclic skeleton, coupled with the gem-dimethyl bridge, creates a highly asymmetric pocket that governs transition-state geometries.

-

Nucleophilicity Modulation: Despite the significant steric bulk of the pinane core, the unhindered lone pair on the primary nitrogen remains highly nucleophilic. It readily participates in condensation, alkylation, and coordination reactions without requiring extreme thermal activation.

-

Stereochemical Control: The gem-dimethyl group acts as a steric shield, forcing incoming electrophiles to approach from the less hindered face. This intrinsic asymmetry makes pinanamines exceptional chiral auxiliaries and stereocontrolling elements in asymmetric synthesis.

Logic diagram illustrating the structural and reactivity profile of the 3-pinanamine core.

Key Reactivity Profiles & Synthetic Applications

Reductive Amination in Antiviral Drug Discovery

The primary amine group undergoes highly efficient reductive amination with various heterocyclic aldehydes. This specific reactivity has been extensively leveraged to synthesize pinanamine-heterocycle derivatives, which act as highly potent inhibitors against amantadine- and oseltamivir-resistant influenza A viruses by targeting the Hemagglutinin (HA) fusion machinery 1[1].

Mechanistic Causality: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon, forming a transient iminium ion. The addition of acetic acid is a deliberate mechanistic choice: it protonates the imine, significantly lowering the LUMO energy and accelerating hydride transfer from the mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃). This prevents the premature reduction of the starting aldehyde, ensuring high chemoselectivity.

Palladium-Catalyzed Remote C(sp³)-H Arylation

Beyond classical nucleophilic substitutions, the primary amine in 3-pinanamine serves as a powerful directing group for transition-metal catalysis. It coordinates to Palladium(II) to enable remote C(sp³)-H arylation at the δ position 2[2].

Mechanistic Causality: Aliphatic primary amines typically poison palladium catalysts through strong σ-coordination, forming unreactive bis-amine complexes. However, the unique steric bulk of the pinane core prevents this over-coordination. Instead, the primary amine acts as a transient directing group, guiding Pd(II) to the remote δ-C(sp³)-H bond to form a kinetically favored palladacycle. Subsequent oxidative addition of an aryl iodide and reductive elimination yields the arylated pinanamine.

Enantioselective Synthesis via Organoboranes

The synthesis of enantiomerically pure pinanamines (e.g., isopinocampheylamine) relies on the hydroboration-amination of α-pinene. Treatment of B-chlorodiisopinocampheylborane with trimethylaluminum, followed by amination with hydroxylamine-O-sulfonic acid (HSA), yields the primary amine with complete retention of configuration 3[3].

Mechanistic Causality: The use of HSA is critical due to its dual functionality. The nitrogen acts as an electrophile for the borane complex, while the sulfate group serves as an exceptional leaving group. This orchestrates a stereoretentive 1,2-alkyl migration from boron to nitrogen, preserving the delicate stereocenters of the pinane scaffold.

Experimental Workflows & Protocols

Protocol A: Self-Validating Reductive Amination of 3-Pinanamine

This protocol describes the coupling of 3-pinanamine with a heterocyclic aldehyde to yield secondary amine derivatives used in antiviral screening.

-

Imine Formation: Dissolve 3-pinanamine (1.0 equiv) and the target heterocyclic aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM). Stir at room temperature for 2 hours under a nitrogen atmosphere.

-

Acidic Activation & Reduction: Add glacial acetic acid (1.5 equiv) to the mixture, followed by the portion-wise addition of NaBH(OAc)₃ (1.5 equiv). Stir for 12 hours. Causality: The delayed addition of the reducing agent ensures complete imine conversion, maximizing the yield of the target secondary amine.

-

Self-Validating Workup (Acid-Base Extraction):

-

Quench the reaction with 1M HCl to pH < 2 and extract with DCM. Validation: Unreacted neutral aldehyde and non-basic impurities partition into the organic layer and are discarded.

-

Basify the aqueous layer with 2M NaOH to pH > 10, then extract with fresh DCM. Validation: Only the protonated secondary amine is converted back to its free base form and extracted, ensuring the isolated product is chemically pure without requiring immediate chromatography.

-

Step-by-step experimental workflow for the reductive amination of 3-pinanamine.

Protocol B: Synthesis of Enantiopure Isopinocampheylamine

-

Methylation: Treat B-chlorodiisopinocampheylborane with trimethylaluminum in a dry solvent to form the B-methyldiisopinocampheylborane intermediate.

-

Amination: Add hydroxylamine-O-sulfonic acid (HSA) and heat to reflux. Causality: Thermal energy is required to overcome the activation barrier for the 1,2-alkyl migration.

-

Self-Validating Isolation: Pour the mixture into ice-cold concentrated HCl. Extract with diethyl ether to remove boronic acid byproducts. Basify the aqueous layer to pH 10 with NaOH and extract with ether to isolate the pure primary amine.

Quantitative Data Summary

The following table summarizes the key reaction metrics associated with the primary amine group of pinane structures across different synthetic methodologies.

| Reaction Type | Reagents / Catalysts | Typical Yield | Stereochemical Outcome | Primary Application |

| Reductive Amination | NaBH(OAc)₃, AcOH, DCM | 80–95% | Retention of configuration | Antiviral drug discovery (M2/HA inhibitors) |

| Remote C(sp³)-H Arylation | Pd(OAc)₂, Aryl Iodides | 50–75% | Regioselective δ-arylation | Late-stage structural diversification |

| Borane Amination | HSA, THF, Reflux | >90% | Complete retention | Synthesis of chiral auxiliaries |

References

- Journal of Medicinal Chemistry, ACS Publications.

- Palladium-Catalyzed Remote C(sp³)

- Organoboranes for Synthesis. 16. A Convenient Synthesis of Enantiomerically Pure Isopinocampheylamine, a Chiral Derivatizing Agent...

Sources

Safety Data Sheet (SDS) and toxicity data for pinane-3-(methylamine)

Title: Technical Whitepaper: Safety Data, Toxicity Profile, and Handling Protocols for Pinane-3-(methylamine)

Executive Summary

Pinane-3-(methylamine), commonly referred to as 3-pinanemethylamine, is a chiral bicyclic amine derived from the terpene pinane. Available primarily as its hydrochloride salts (e.g., (+)- and (-)-enantiomers), it serves as a critical chiral resolving agent and chiral auxiliary in asymmetric synthesis and drug development[1]. Given its widespread use in pharmaceutical laboratories, understanding its physicochemical properties, toxicity profile, and safe handling protocols is paramount. This whitepaper synthesizes the Safety Data Sheet (SDS) parameters, mechanistic toxicity data, and field-proven experimental workflows to ensure scientific rigor and occupational safety.

Chemical Identity & Physicochemical Properties

Pinane-3-(methylamine) is most frequently utilized in its stable hydrochloride salt forms to prevent oxidative degradation and minimize volatility.

Table 1: Chemical Identity and Properties

| Parameter | Description / Value |

| Chemical Name | Pinane-3-(methylamine) / 3-Pinanemethylamine |

| Free Base CAS | 61299-72-7[2] |

| (+)-HCl Salt CAS | 57357-84-3[3] |

| (-)-HCl Salt CAS | 58096-22-3[4] |

| Molecular Formula | C11H21N (Free Base) / C11H22ClN (HCl Salt) |

| Molecular Weight | 167.29 g/mol (Free Base) / 203.76 g/mol (HCl Salt)[5] |

| Physical State | Liquid (Free Base) / Crystalline Solid (HCl Salt) |

| Solubility | Soluble in Ethanol, Methanol, and Water (HCl Salt) |

Safety Data Sheet (SDS) & Hazard Identification

According to the Globally Harmonized System (GHS), 3-pinanemethylamine hydrochloride is classified as an irritant. The free base form also carries combustible liquid warnings (H227)[6].

Table 2: GHS Classification and Precautionary Statements

| GHS Code | Hazard / Precautionary Statement | Causality / Rationale |

| GHS07 | Exclamation Mark (Irritant)[7] | Indicates acute toxicity (lower severity) and local irritation. |

| H315 | Causes skin irritation[6] | Basic amine groups disrupt epidermal lipid bilayers. |

| H319 | Causes serious eye irritation[6] | High sensitivity of corneal proteins to localized pH shifts. |

| H335 | May cause respiratory irritation[6] | Inhalation of crystalline dust triggers mucosal inflammation. |

| P261 | Avoid breathing dust/fumes/vapors[6] | Prevents pulmonary exposure to hygroscopic micro-particles. |

| P280 | Wear protective gloves/eye protection[6] | Physical barrier against dermal and ocular partitioning. |

Toxicity Profile & Mechanistic Insights

The toxicity of pinane-3-(methylamine) is primarily localized rather than systemic. The core mechanism of its toxicity relies on its biochemical interaction with cellular membranes. As a primary amine, the free base is inherently nucleophilic and basic. When the hydrochloride salt contacts physiological moisture (sweat, tears, mucosal fluid), it can establish an equilibrium that generates localized alkaline microenvironments.

Mechanistic Causality:

-

Alkaline Shift: The amine acts as a proton acceptor, raising the local pH.

-

Lipid Saponification: The elevated pH catalyzes the hydrolysis of ester bonds in epidermal phospholipids.

-

Protein Denaturation: Disruption of the lipid bilayer allows the compound to penetrate and denature structural proteins, leading to cellular leakage and the release of pro-inflammatory cytokines. This cascade clinically manifests as the erythema and edema associated with H315 and H319 classifications.

Mechanistic pathway of amine-induced cellular irritation and inflammatory response.

Experimental Protocols: Safe Handling & Application

To ensure scientific integrity and occupational safety, the following self-validating protocols must be adhered to when utilizing pinane-3-(methylamine) in drug development workflows.

Protocol 1: Safe Handling and Standard Solution Preparation Objective: Prepare a 0.5 M solution of (+)-3-pinanemethylamine hydrochloride while mitigating inhalation and dermal risks.

-

Environmental Control: Conduct all operations within a Class II Type A2 biological safety cabinet or a certified chemical fume hood to satisfy P261 requirements[6].

-

PPE Verification: Don nitrile gloves (minimum 4 mil thickness), safety goggles, and a lab coat (P280)[6].

-

Weighing: Accurately weigh 1.018 g of (+)-3-pinanemethylamine hydrochloride (MW: 203.76 g/mol )[5] into a pre-tared anti-static weigh boat. Causality: Anti-static boats prevent the aerosolization of the fine crystalline powder, actively reducing H335 inhalation risks.

-

Dissolution: Transfer the solid to a 20 mL scintillation vial. Add 10 mL of anhydrous ethanol sequentially.

-

Validation: Sonicate for 2 minutes until visually clear. The absence of particulates validates complete dissolution. Store at 4°C under an inert argon atmosphere to prevent hygroscopic degradation.

Protocol 2: Application in Chiral Resolution Objective: Resolve a racemic carboxylic acid mixture using 3-pinanemethylamine as a chiral resolving agent[1].

-

Salt Formation: Combine 1.0 molar equivalent of the racemic acid with 1.0 molar equivalent of the 3-pinanemethylamine free base (generated in situ from the HCl salt using mild base) in a 9:1 Ethanol/Water mixture.

-

Heating: Reflux the mixture at 75°C for 1 hour to ensure complete thermodynamic equilibrium of the diastereomeric salts.

-

Fractional Crystallization: Cool the solution linearly to 20°C over 4 hours. Causality: A slow cooling ramp selectively precipitates the less soluble diastereomeric salt while leaving the more soluble salt in the mother liquor, maximizing enantiomeric excess (ee).

-

Isolation: Isolate the precipitate via vacuum filtration and wash with cold ethanol.

Workflow for the chiral resolution of racemic mixtures using pinane-3-(methylamine).

Emergency Response & Decontamination

A self-validating safety system requires robust emergency contingencies:

-

Dermal Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Causality: Do NOT use weak acids (like vinegar) to neutralize the amine on the skin, as the resulting exothermic neutralization reaction can exacerbate tissue damage.

-

Spill Management: For solid spills (HCl salt), sweep up using a damp absorbent pad to prevent dust generation. For liquid spills (free base), cover with a chemically inert absorbent (e.g., vermiculite), sweep into a sealed container, and label as hazardous organic waste.

References

-

epdf.pub. "Stereoselective Synthesis: A Practical Approach". epdf.pub. Available at:[Link]

Sources

- 1. epdf.pub [epdf.pub]

- 2. guidechem.com [guidechem.com]

- 3. 57357-84-3 CAS Manufactory [m.chemicalbook.com]

- 4. CAS 58096-22-3 | Sigma-Aldrich [sigmaaldrich.cn]

- 5. 57357-84-3 | Sigma-Aldrich [sigmaaldrich.com]

- 6. (1S,2S,3S,5R)-(+)-异松莰烯胺 | (1S,2S,3S,5R)-(+)-Isopinocampheylam | 13293-47-5 - 乐研试剂 [leyan.com]

- 7. chemscene.com [chemscene.com]

Methodological & Application

Application Note: Stereoselective Protocols for the Reductive Amination of 3-Pinanone to Pinane-3-(methylamine)

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Methodology & Workflow Guide

Introduction & Mechanistic Rationale

Pinane-3-(methylamine)—also known as

As a Senior Application Scientist, it is critical to look beyond the basic stoichiometry and understand the causality of stereocontrol in this reaction. The transformation proceeds through a two-step cascade:

-

Condensation: 3-pinanone reacts with methylamine to form a ketimine (Schiff base) intermediate.

-

Reduction: The C=N double bond is reduced to the corresponding amine.

The Stereochemical Imperative:

3-Pinanone possesses a rigid bicyclic [3.1.1]heptane framework. The gem-dimethyl bridge at C-6 severely sterically hinders the

Comparative Analysis of Reducing Systems

Selecting the appropriate reducing agent is the most critical decision in this workflow. The reduction of the C=N bond in bicyclic systems is highly dependent on the specific reagent chosen, which directly impacts the diastereomeric ratio (d.r.) and overall yield ().

Below is a quantitative comparison of the three most reliable reducing systems for this specific transformation:

| Reducing Agent | Reagent Type | Typical Yield | Diastereoselectivity ( | Scalability | Toxicity / Waste Profile |

| STAB | Hydride ( | 75 - 85% | High (>90:10) | Bench-scale | Moderate (Boron waste) |

| Cyanoborohydride | Hydride ( | 70 - 80% | Moderate-High | Bench-scale | High (Toxic HCN gas risk) |

| Adams' Catalyst | Catalytic ( | 85 - 95% | Very High (>95:5) | Industrial | Low (Atom economical) |

Workflow Visualization

The following decision tree outlines the strategic selection between bench-scale hydride reduction and industrial-scale catalytic hydrogenation.

Workflow for stereoselective reductive amination of 3-pinanone to pinane-3-(methylamine).

Experimental Protocols (Self-Validating Systems)

General Precaution: Methylamine is a volatile, flammable gas. To ensure precise stoichiometry and safe handling, the protocols below utilize methylamine hydrochloride or commercially available solutions (e.g., 33% in absolute ethanol).

Protocol A: Direct Reductive Amination via STAB (Bench-Scale)

Causality Insight: Sodium triacetoxyborohydride (STAB) is selected over

Step-by-Step Methodology:

-

Imine Formation: In an oven-dried round-bottom flask under an inert nitrogen (

) atmosphere, dissolve 3-pinanone (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). -

Amine Liberation: Add methylamine hydrochloride (1.5 equiv, 15 mmol) followed by triethylamine (1.5 equiv, 15 mmol). Reasoning: This liberates the free amine in situ, bypassing the need to handle hazardous methylamine gas.

-

Equilibrium Driving: Add titanium(IV) isopropoxide (

, 1.2 equiv) as a Lewis acid and water scavenger. Stir at room temperature for 6 hours.-

In-Process Control (IPC) / Self-Validation: Analyze a 0.1 mL aliquot via FTIR. Proceed to the next step only when the ketone C=O stretch (~1715 cm⁻¹) is fully replaced by the imine C=N stretch (~1660 cm⁻¹).

-

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add

(1.5 equiv, 15 mmol) portion-wise to control the exotherm. Allow the mixture to warm to room temperature and stir for 12 hours. -

Workup & Isolation: Quench the reaction with saturated aqueous

(20 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL). To isolate the target amine from neutral impurities (unreacted ketone or alcohol byproducts), extract the combined organic layers with 1 M HCl (2 x 20 mL). Basify the highly pure aqueous layer to pH 10 with 2 M NaOH, and extract with ethyl acetate (3 x 20 mL). Dry over anhydrous

Protocol B: Two-Step Catalytic Hydrogenation (Scale-Up)

Causality Insight: For larger scales, hydride reagents generate excessive boron waste and pose thermal hazards. Catalytic hydrogenation using

Step-by-Step Methodology:

-

Condensation: Dissolve 3-pinanone (1.0 equiv, 50 mmol) in absolute ethanol (100 mL). Add a 33% solution of methylamine in ethanol (5.0 equiv). Stir at room temperature over activated 3Å molecular sieves for 12 hours to drive the condensation.

-

Filtration: Filter the mixture through a Celite pad to remove the molecular sieves, transferring the clear filtrate directly to a high-pressure hydrogenation vessel.

-

Hydrogenation: Add

(1 mol%). Purge the vessel with-

In-Process Control (IPC) / Self-Validation: Monitor the hydrogen uptake gauge. The reaction is deemed complete when the pressure stabilizes and no further pressure drop is observed over a 30-minute window.

-

-

Workup & Isolation: Carefully vent the

gas and purge the vessel thoroughly with

References

-

Valorization of Biomass Derived Terpene Compounds by Catalytic Amination Source: MDPI (Catalysts) URL:[Link]

-

The Reductive Amination of d-Camphor with the Methylamine and Carbon-13 NMR of the Reaction Products Source: Bulletin of the Chemical Society of Japan URL:[Link]

- Pharmaceutical compositions and methods for effecting dopamine release (Synthesis of N-alkyl-3-pinanamines)

Application Note: Pinane-3-(methylamine) as a Chiral Auxiliary in Asymmetric Synthesis and Resolution Workflows

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction and Mechanistic Overview

Pinane-3-(methylamine), widely referred to in synthetic literature as 3-aminomethylpinane , is a bicyclic terpene-derived chiral amine. Synthesized efficiently from naturally occurring α-pinene via hydroformylation followed by reductive amination, it exists in both (+)- and (-)- enantiomeric forms[1].

In drug development and asymmetric synthesis, 3-aminomethylpinane serves two primary functions:

-

As a Chiral Resolving Agent: It forms highly crystalline diastereomeric salts with racemic acids or lactones. Its high molecular stability allows for near-quantitative recovery without racemization, making it ideal for industrial-scale optical resolutions[2].

-

As a Chiral Auxiliary: It can be condensed with aldehydes to form chiral imines. These imines are subsequently used in asymmetric transformations, such as the Staudinger cycloaddition for β-lactam synthesis. However, its efficacy as a stereodirecting group is highly dependent on the spatial relationship between the reactive center and the bicyclic pinane core[3].

This application note details the mechanistic causality, quantitative performance, and step-by-step protocols for utilizing 3-aminomethylpinane across three distinct synthetic workflows.

Diastereomeric Resolution of Pantolactone

Mechanistic Causality

D-(-)-Pantolactone is a critical intermediate in the synthesis of pantothenic acid (Vitamin B5) and panthenol. The resolution of racemic D,L-pantolactone is traditionally challenging due to the high solubility of its derivatives. By hydrolyzing the lactone to D,L-pantoic acid and introducing (+)-3-aminomethylpinane, chemists can exploit a stark solubility differential.

Crucially, using a sub-stoichiometric amount (0.5 to 0.7 molar equivalents) of the chiral auxiliary ensures that the sparingly soluble D-pantoate-(+)-3-aminomethylpinane salt crystallizes out completely, while the L-pantoic acid remains in solution as an alkali metal salt[2]. This thermodynamic control prevents co-crystallization and eliminates the need for repeated fractional crystallizations.

Fig 1. Workflow for the diastereomeric resolution of pantolactone using 3-aminomethylpinane.

Experimental Protocol: Pantolactone Resolution

-

Hydrolysis: Suspend 1.0 equivalent of racemic D,L-pantolactone in water. Add 1.05 equivalents of aqueous NaOH and heat to 80°C for 2 hours to fully open the lactone ring, forming sodium D,L-pantoate.

-

Salt Formation: Cool the solution to room temperature. Slowly add 0.55 equivalents of (+)-3-aminomethylpinane hydrochloride dissolved in a minimal amount of water/methanol.

-

Crystallization: Stir the mixture at 20°C for 4 hours. The D-pantoate-(+)-3-aminomethylpinane diastereomeric salt will precipitate as a pure crystalline solid.

-

Filtration & Cleavage: Filter the precipitate. Resuspend the solid in water and acidify to pH 1-2 using concentrated HCl. This protonates the pantoic acid, driving spontaneous ring-closure back to D-(-)-pantolactone.

-

Extraction & Recovery: Extract the aqueous layer with ethyl acetate to isolate D-(-)-pantolactone (Yield: ~90%, >98% ee). The aqueous layer, containing (+)-3-aminomethylpinane hydrochloride, is basified and extracted to recover the chiral auxiliary for the next cycle[2].

Optical Resolution in the Synthesis of Sorbinil

Mechanistic Causality

Sorbinil, a spirohydantoin aldose reductase inhibitor used for diabetic neuropathy, is typically synthesized as a racemate via the Bucherer-Bergs multicomponent reaction[4]. Early resolutions relied on highly toxic brucine. Replacing brucine with (-)-3-aminomethylpinane provides a safer, highly efficient alternative. The (-)-3-aminomethylpinane salt of the active (S)-(+)-sorbinil enantiomer exhibits preferential crystallization in a 1:1 methanol/isopropanol solvent system, creating a self-validating purification step where optical purity is visually confirmed by crystal formation[5].

Experimental Protocol: Sorbinil Resolution

-

Dissolution: Suspend 1.0 equivalent of racemic 6-fluorospiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-dione (racemic sorbinil) in a 1:1 (v/v) mixture of methanol and isopropanol.

-

Auxiliary Addition: Heat the suspension to reflux (~70°C). Add 1.1 equivalents of (-)-3-aminomethylpinane free base (freshly liberated from its HCl salt). Stir until a clear solution is obtained.

-

Selective Crystallization: Allow the solution to cool slowly to 25°C over 6 hours. The (-)-3-aminomethylpinane salt of (S)-(+)-sorbinil will crystallize.

-

Isolation: Filter the crystals and dry in vacuo (Yield of step: ~80%).

-

Salt Cleavage: Partition the isolated salt between 1N HCl and ethyl acetate. The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated to yield pure (S)-(+)-sorbinil[5].

Asymmetric Staudinger Cycloaddition for trans-β-Lactams

Mechanistic Causality

The Staudinger reaction (ketene-imine cycloaddition) is a foundational method for synthesizing β-lactam rings, which are core structures in antibiotics and cholesterol absorption inhibitors. When 3-aminomethylpinane is used to form the chiral imine, it induces asymmetry during the conrotatory ring closure of the zwitterionic intermediate.

Critical Insight: Unlike 1-phenylethylamine, where the chiral center is directly adjacent to the imine nitrogen, 3-aminomethylpinane features a methylene (-CH₂-) spacer between the nitrogen and the chiral bicyclic pinane core. This spacer increases conformational flexibility and distances the steric bulk from the transition state. Consequently, 3-aminomethylpinane yields low to moderate diastereoselectivity (up to 54% de)[3]. To optimize this, researchers must elevate reaction temperatures (110°C to 140°C), which accelerates the transformation and improves overall conversion without further degrading the diastereomeric ratio[3].

Fig 2. Mechanism of Staudinger cycloaddition using a pinane-derived chiral imine.

Experimental Protocol: β-Lactam Synthesis

-

Imine Formation: Condense an aromatic aldehyde with 1.0 equivalent of 3-aminomethylpinane in toluene. Reflux with a Dean-Stark trap to remove water.

-

Cycloaddition: Cool the imine solution to 0°C. Add 1.5 equivalents of triethylamine. Slowly dropwise add 1.2 equivalents of the desired acid chloride (ketene precursor).

-

Thermal Activation: Gradually heat the reaction mixture to 110°C–140°C (using xylene if higher temperatures are required) and reflux for 3 to 24 hours[3].

-

Purification: Quench with water, extract with dichloromethane, and purify via high-performance flash chromatography (HPFC) to separate the trans-diastereomers.

-

Auxiliary Cleavage: The pinane auxiliary can be selectively cleaved at the N–C4 bond via hydrogenolysis over a Palladium on Carbon (Pd/C) catalyst to yield the free β-lactam[3].

Quantitative Data Summary

The following table summarizes the performance metrics of 3-aminomethylpinane across the discussed applications, highlighting the impact of its structural properties on reaction outcomes.

| Application | Reaction Type | Target Molecule | Yield (%) | Optical Purity | Key Mechanistic Note |

| Pantolactone Resolution | Diastereomeric Salt Crystallization | D-(-)-Pantolactone | ~90% | >98% ee | Sub-stoichiometric auxiliary (0.5-0.7 eq) forces pure D-salt precipitation[2]. |

| Sorbinil Synthesis | Optical Resolution of Hydantoin | (S)-(+)-Sorbinil | ~80% (Resolution step) | >99% ee | 1:1 MeOH/iPrOH solvent system ensures selective crystallization of the active enantiomer[5]. |

| β-Lactam Synthesis | Staudinger Cycloaddition | trans-β-Lactams | 60 - 85% | Up to 54% de | The -CH₂- spacer between the N-atom and chiral center attenuates steric transfer, limiting de[3]. |

References

-

ChemInform Abstract: Chiral Amine-Induced Stereoselectivity in trans-β-Lactam Formation via Staudinger Cycloaddition. ResearchGate. Available at:[Link]

- EP0109231A1 - Sorbinil by optical resolution with aminopinane derivatives. Google Patents.

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. NIH. Available at:[Link]

- US3996246A - Resolution of racemic pantolactone. Google Patents.

Sources

- 1. US3996246A - Resolution of racemic pantolactone - Google Patents [patents.google.com]

- 2. US3996246A - Resolution of racemic pantolactone - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0109231A1 - Sorbinil by optical resolution with aminopinane derivatives - Google Patents [patents.google.com]

Application Note: Synthesis and Validation of Chiral Schiff Bases Derived from Pinane-3-(methylamine)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction and Mechanistic Insights

Pinane-3-(methylamine), also known in the literature as 3-aminomethylpinane or pinanamine, is a privileged chiral primary amine derived from the naturally occurring bicyclic monoterpene,